
(E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of enamide compounds and has been found to have a wide range of biological activities.
Mécanisme D'action
(E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide exerts its biological activity by selectively binding to specific proteins and enzymes in the body. The exact mechanism of action of (E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways that are involved in disease progression.
Biochemical and Physiological Effects:
(E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide has been found to have a wide range of biochemical and physiological effects. In cancer research, (E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide has been found to induce apoptosis and inhibit cell proliferation. In inflammation research, (E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In infectious disease research, (E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide has been found to inhibit the replication of viruses and reduce viral load.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide for lab experiments is its high potency and selectivity, which allows for precise targeting of specific proteins and enzymes. However, one of the limitations of (E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of (E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide. One area of research is the development of new analogs and derivatives of (E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of (E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide in other diseases, such as autoimmune diseases and neurodegenerative diseases. Finally, the development of new drug delivery methods for (E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide could also be an important area of research.
Méthodes De Synthèse
The synthesis of (E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide involves the reaction of 4-bromo-2-methylbenzaldehyde with thiophene-2-carboxylic acid to form the intermediate compound, which is then condensed with ethyl acetoacetate to yield the final product. The synthesis method has been optimized to produce high yields of pure compound, making it suitable for large-scale production.
Applications De Recherche Scientifique
(E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, (E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide has been found to inhibit the growth of cancer cells by targeting specific enzymes and pathways. In inflammation research, (E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, (E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide has been found to inhibit the replication of viruses by targeting specific viral proteins.
Propriétés
IUPAC Name |
(E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS/c1-10-9-11(15)4-6-13(10)16-14(17)7-5-12-3-2-8-18-12/h2-9H,1H3,(H,16,17)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWYXKAQLQNYFX-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-bromo-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-en-1-one](/img/structure/B7554674.png)
![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7554678.png)
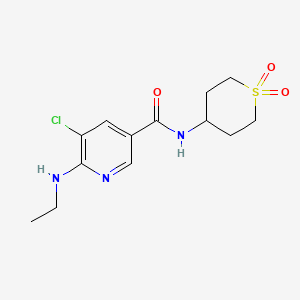
![(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone](/img/structure/B7554690.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoate](/img/structure/B7554732.png)
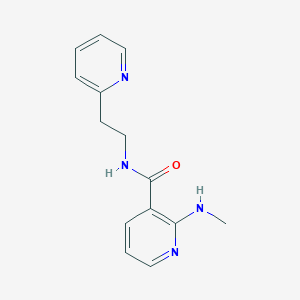
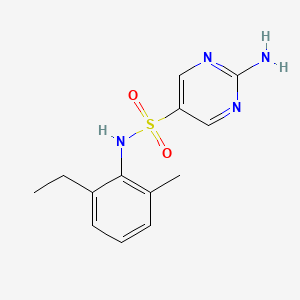
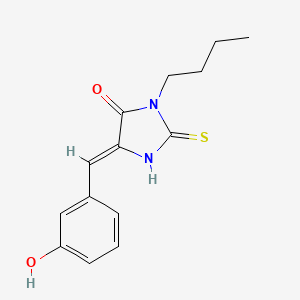
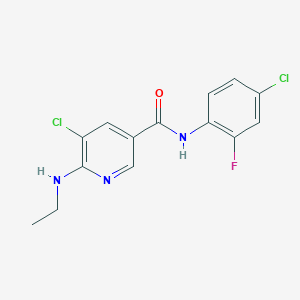
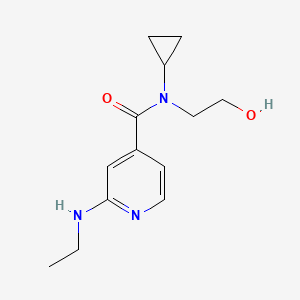


![3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554781.png)
![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554788.png)